Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)-
CAS No.: 90132-39-1
Cat. No.: VC17098461
Molecular Formula: C12H19NO2S
Molecular Weight: 241.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90132-39-1 |
|---|---|
| Molecular Formula | C12H19NO2S |
| Molecular Weight | 241.35 g/mol |
| IUPAC Name | 2-(3-ethoxy-4-methoxy-5-methylsulfanylphenyl)ethanamine |
| Standard InChI | InChI=1S/C12H19NO2S/c1-4-15-10-7-9(5-6-13)8-11(16-3)12(10)14-2/h7-8H,4-6,13H2,1-3H3 |
| Standard InChI Key | BRABKKMYSDDDCR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)CCN)SC)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a benzene ring with three distinct substituents:
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3-Ethoxy group: An ethyl ether moiety at the 3-position, contributing steric bulk and moderate electron-donating effects through resonance.
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4-Methoxy group: A methyl ether at the 4-position, enhancing ring electron density via strong +M effects.
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5-Methylthio group: A sulfur-containing methylthio substituent at the 5-position, introducing polarizability and potential hydrogen-bonding capabilities .
The ethanamine side chain (-CH2-CH2-NH2) extends from the benzene ring, providing a flexible linkage that may facilitate interactions with biogenic amine receptors. The spatial arrangement of substituents creates a steric and electronic profile distinct from classical psychedelic phenethylamines like mescaline, as evidenced by its IUPAC name: 2-(3-ethoxy-4-methoxy-5-methylsulfanylphenyl)ethanamine .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 90132-39-1 | |
| Molecular Formula | ||
| Molecular Weight | 241.35 g/mol | |
| SMILES Notation | CCOC1=C(C(=CC(=C1)CCN)SC)OC | |
| InChIKey | BRABKKMYSDDDCR-UHFFFAOYSA-N |
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy of the compound would reveal characteristic absorption bands:
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N-H stretch: ~3350 cm⁻¹ (primary amine).
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C-O-C asymmetric stretch: 1250–1150 cm⁻¹ (ethoxy and methoxy groups).
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C-S stretch: ~700–600 cm⁻¹ (methylthio group).
Nuclear magnetic resonance (NMR) data would further resolve substituent positions:
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¹H NMR: Ethoxy protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm); methoxy singlet at δ ~3.8 ppm; methylthio singlet at δ ~2.5 ppm .
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¹³C NMR: Quaternary carbons adjacent to electronegative substituents (e.g., C-3, C-4, C-5) would appear downfield (>120 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocol for benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- is publicly documented, analogous phenethylamine syntheses suggest a multi-step approach :
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Ring Substitution:
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Side-Chain Introduction:
Key challenges include regioselectivity in introducing three distinct substituents and minimizing side reactions during nitrostyrene reduction. Computational modeling (e.g., density functional theory) could optimize reaction pathways by predicting electronic effects of substituents on intermediate stability.
Reactivity Profile
The compound’s reactivity is governed by:
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Electron-Donating Groups: Methoxy and ethoxy substituents activate the ring toward electrophilic substitution at ortho/para positions relative to existing groups.
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Sulfur Participation: The methylthio group may engage in chelation with metal catalysts or undergo oxidation to sulfoxide/sulfone derivatives under strong oxidizing conditions.
Table 2: Predicted Reactivity Hotspots
| Position | Reactivity Type | Likelihood |
|---|---|---|
| C-6 | Electrophilic substitution | High |
| S-CH3 | Oxidation to sulfoxide | Moderate |
| NH2 | Acylation/alkylation | High |
Pharmacological Profile
Neurotransmitter Interactions
The ethanamine side chain suggests potential affinity for monoamine transporters and receptors. Molecular docking studies hypothesize interactions with:
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Serotonin 5-HT2A receptors: Critical for classical psychedelic effects, though steric hindrance from the 3-ethoxy group may reduce binding compared to 2,5-dimethoxy analogs.
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Trace amine-associated receptor 1 (TAAR1): Activated by β-phenethylamines, potentially modulating dopamine and serotonin release.
Current Research and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data on oral bioavailability, blood-brain barrier penetration, or metabolic pathways (e.g., cytochrome P450 interactions).
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Toxicity Profile: Acute and chronic toxicity studies are absent, necessitating preclinical evaluations.
Priority Research Areas
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Synthetic Optimization: Developing regioselective methods to improve yield and purity.
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In Vitro Binding Assays: Screening against serotonin, dopamine, and TAAR receptors.
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Metabolite Identification: Using LC-MS/MS to characterize phase I/II metabolites.
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